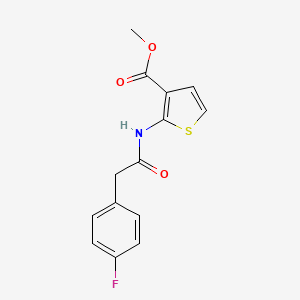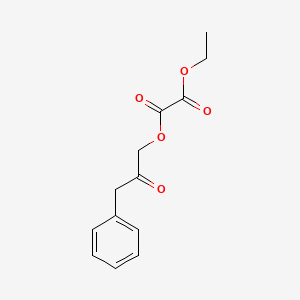
5-(1H-Pyrazol-4-YL)pentan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Pyrazol-4-YL)pentan-1-OL is a chemical compound with the molecular formula C8H12N2O. It features a pyrazole ring attached to a pentanol chain, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-4-YL)pentan-1-OL typically involves the reaction of pyrazole with pentanol under specific conditions. One common method is the condensation reaction between 1H-pyrazole-4-carbaldehyde and 1-pentanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Pyrazol-4-YL)pentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(1H-Pyrazol-4-YL)pentan-1-one.
Reduction: Formation of 5-(1H-Pyrazol-4-YL)pentane.
Substitution: Formation of 5-(1H-Pyrazol-4-YL)pentyl chloride or bromide.
Applications De Recherche Scientifique
5-(1H-Pyrazol-4-YL)pentan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1H-Pyrazol-4-YL)pentan-1-OL involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1H-Pyrazol-3-YL)pentan-1-OL
- 5-(1H-Pyrazol-5-YL)pentan-1-OL
- 5-(1H-Pyrazol-4-YL)butan-1-OL
Uniqueness
5-(1H-Pyrazol-4-YL)pentan-1-OL is unique due to its specific substitution pattern on the pyrazole ring and the length of the pentanol chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
10599-09-4 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5-(1H-pyrazol-4-yl)pentan-1-ol |
InChI |
InChI=1S/C8H14N2O/c11-5-3-1-2-4-8-6-9-10-7-8/h6-7,11H,1-5H2,(H,9,10) |
Clé InChI |
QEADIKNMWOTCSK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)







![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)
![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)



